molecular formula C17H23N3O2S B3018268 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea CAS No. 1105237-89-5

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B3018268
CAS No.: 1105237-89-5
M. Wt: 333.45
InChI Key: CKPCEYOLTSAMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that features a urea functional group. This compound is characterized by the presence of a dimethylamino group, a thiophene ring, and an ethoxyphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step may involve the reaction of 2-(dimethylamino)ethylamine with a thiophene derivative under controlled conditions to form an intermediate.

    Urea Formation: The intermediate is then reacted with an isocyanate derivative of 2-ethoxyphenyl to form the final urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Various halides or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylurea: Lacks the ethoxy group.

    1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea: Contains a methoxy group instead of an ethoxy group.

Uniqueness

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-4-22-16-8-6-5-7-14(16)19-17(21)18-11-15(20(2)3)13-9-10-23-12-13/h5-10,12,15H,4,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPCEYOLTSAMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.